molecular formula C14H11Cl2NO3 B3290179 2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid CAS No. 86335-27-5

2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid

Cat. No.: B3290179
CAS No.: 86335-27-5
M. Wt: 312.1 g/mol
InChI Key: OHCLXRKVARWONC-UHFFFAOYSA-N
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Description

2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid is a high-purity chemical reagent intended for research and development purposes. This compound features a phenoxyacetic acid backbone substituted with amino and chlorine groups, a structural motif found in compounds with significant biological and chemical activity. Researchers are investigating its potential applications, which may include serving as a key synthetic intermediate or precursor for the development of novel active substances . The presence of multiple functional groups on the aromatic rings makes it a versatile building block in organic synthesis and medicinal chemistry research. The specific arrangement of chlorine atoms and the amino group is a critical area of study, as molecular structure, electronic charge distribution, and substitution patterns are known to directly influence a compound's physicochemical properties, reactivity, and biological effects . Studies on analogous chlorinated phenoxyacetic acid derivatives highlight their relevance in various research fields, where differences in molecular structure can affect their mechanism of action and interaction with biological systems . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[2-(6-amino-2,3-dichlorophenoxy)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c15-9-5-6-10(17)14(13(9)16)20-11-4-2-1-3-8(11)7-12(18)19/h1-6H,7,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCLXRKVARWONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)OC2=C(C=CC(=C2Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 6-amino-2,3-dichlorophenol and 2-bromophenylacetic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: The 6-amino-2,3-dichlorophenol is reacted with 2-bromophenylacetic acid under reflux conditions to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques, including:

    Bulk Custom Synthesis: Large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

    Quality Control: Rigorous quality control measures, including NMR, HPLC, and LC-MS, to verify the compound’s purity and structure.

Chemical Reactions Analysis

Oxidation Reactions

The amino group (-NH2) in 2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid is susceptible to oxidation. Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) convert the amino group into a nitro (-NO₂) derivative. For example:
Reaction :
C14H11Cl2NO3+KMnO4Nitro substituted product+by products\text{C}_{14}\text{H}_{11}\text{Cl}_2\text{NO}_3+\text{KMnO}_4\rightarrow \text{Nitro substituted product}+\text{by products}
This reaction typically occurs under acidic or neutral conditions at elevated temperatures (60–80°C) .

Reduction Reactions

The compound’s aromatic nitro intermediates (if present) or other reducible functional groups can undergo reduction. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce ketones or nitro groups to amines. For example:
Reaction :
Nitro intermediate+LiAlH4Amine derivative+H2O\text{Nitro intermediate}+\text{LiAlH}_4\rightarrow \text{Amine derivative}+\text{H}_2\text{O}
Reductions are typically performed in anhydrous tetrahydrofuran (THF) or ethanol under reflux conditions .

Nucleophilic Substitution

The chlorine atoms on the dichlorophenoxy moiety participate in nucleophilic substitution reactions. Alkoxides (e.g., NaOCH₃) or amines can displace chlorine, forming ether or amine derivatives.

Reagent Product Conditions
Sodium methoxideMethoxy-substituted derivative80–100°C, polar aprotic solvent
AnilineN-aryl amine derivativeCatalyzed by K₂CO₃, DMF, 90°C

This reactivity is critical for synthesizing analogs with modified biological activity .

Esterification and Amidation

The acetic acid moiety undergoes esterification or amidation. For example, treatment with methanol/H₂SO₄ yields the methyl ester, while coupling with amines forms amides.

Example Reaction (Esterification) :
C14H11Cl2NO3+CH3OHMethyl ester+H2O\text{C}_{14}\text{H}_{11}\text{Cl}_2\text{NO}_3+\text{CH}_3\text{OH}\rightarrow \text{Methyl ester}+\text{H}_2\text{O}

  • Catalysts : H₂SO₄ or DCC (dicyclohexylcarbodiimide)

  • Conditions : Reflux in methanol or dichloromethane .

Cyclization Reactions

Under specific conditions, the compound can undergo cyclization. For instance, reaction with chloroacetyl chloride forms a six-membered ring via intramolecular nucleophilic attack:

Reaction Pathway :

  • Chloroacetylation of the amino group.

  • Intramolecular cyclization to form a benzoxazine derivative.

Conditions : Xylene, 110–120°C, with 4-dimethylaminopyridine (DMAP) as a catalyst .

Comparative Reactivity Table

Reaction Type Key Reagents Major Products Applications
OxidationKMnO₄, H₂O₂Nitro derivativesPharmacological modification
ReductionLiAlH₄, NaBH₄Amine intermediatesSynthesis of bioactive analogs
SubstitutionNaOCH₃, AnilineEthers/AminesStructural diversification
EsterificationCH₃OH/H₂SO₄Methyl esterProdrug development
CyclizationChloroacetyl chlorideBenzoxazine derivativesNovel heterocyclic compounds

Mechanistic Insights

  • Substitution : Proceeds via an SNAr (nucleophilic aromatic substitution) mechanism due to electron-withdrawing chlorine atoms activating the aromatic ring .

  • Cyclization : DMAP catalyzes the formation of the reactive acyl intermediate, enabling ring closure .

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve yield and safety for high-temperature reactions (e.g., nitration or cyclization) .

  • Purification : Recrystallization from ethanol/water mixtures or column chromatography ensures >98% purity .

Scientific Research Applications

Anti-Inflammatory Properties

The primary application of 2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid is in treating inflammatory conditions. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which leads to a decrease in the synthesis of prostaglandins—key mediators in inflammation and pain response. This selectivity may reduce gastrointestinal side effects commonly associated with non-selective NSAIDs, making it a promising alternative for patients requiring long-term anti-inflammatory therapy.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound also demonstrates analgesic effects. It is closely related to diclofenac sodium, a widely used NSAID for pain management. Clinical studies have indicated that compounds with similar structures can effectively alleviate pain associated with various conditions such as arthritis and postoperative recovery.

Synthesis and Derivatives

Several synthetic methods have been developed for producing this compound. These methods vary in complexity and yield, often requiring specific conditions to optimize the reaction outcomes. Research into these synthesis pathways is crucial for enhancing the pharmacological properties of the compound and developing derivatives with improved efficacy.

Potential Research Directions

Research continues into the broader therapeutic applications of this compound beyond its established use as an anti-inflammatory and analgesic agent. Investigations into its interactions with various biological targets are critical for optimizing therapeutic regimens involving this compound. Such studies could reveal additional benefits or applications in other areas of medicine.

Mechanism of Action

The mechanism of action of 2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation and microbial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues differ in substituent positions, halogens, or functional groups (Table 1):

Compound Name Substituents (Phenoxy Ring) Molecular Formula Molecular Weight (g/mol) Key Features
2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid 6-NH₂, 2,3-Cl₂ C₈H₇Cl₂NO₂ 220.05 Amino enhances solubility; dichloro increases lipophilicity
2-(2-(4-Chlorophenoxy)phenyl)acetic acid 4-Cl C₁₄H₁₁ClO₃ 262.69 Single chloro substitution; lacks amino group
2-(2,4,6-Trichlorophenoxy)acetic acid 2,4,6-Cl₃ C₈H₅Cl₃O₃ 255.48 Higher halogen content; herbicide use
(2,6-Dichlorophenyl)acetic acid 2,6-Cl₂ C₈H₆Cl₂O₂ 205.04 NSAID precursor (e.g., diclofenac)
Aceclofenac (2-[2-(2,6-dichloroanilino)phenyl]acetoxyacetic acid) 2,6-Cl₂ (anilino) C₁₆H₁₃Cl₂NO₄ 354.20 Esterified acetic acid; anti-inflammatory

Physicochemical Properties

  • Lipophilicity: The dichloro and amino groups in the target compound balance lipophilicity and solubility. Analogues with additional halogens (e.g., 2,4,6-Trichlorophenoxy variant) exhibit higher logP values, reducing aqueous solubility .
  • Stability: The amino group may increase susceptibility to oxidation compared to purely halogenated derivatives .

Toxicological Profiles

  • The target compound’s hazard statements (H302, H315, H319, H335) align with chlorinated acetic acids, though its amino group may mitigate respiratory toxicity compared to trichlorophenoxy derivatives .
  • Wy-14,643, a structurally distinct peroxisome proliferator, induces hepatocellular carcinoma in rodents, highlighting the importance of substituent effects on toxicity .

Biological Activity

2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid is an organic compound represented by the molecular formula C14H11Cl2NO3. It features an amino group, two chlorine atoms, and a phenoxy group attached to a phenylacetic acid backbone. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in pharmacology and agrochemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and microbial activity. The compound may interact with enzymes and receptors that play crucial roles in these biological processes.

Research Findings

  • Antimicrobial Activity : Studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, certain analogs have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Properties : Research has identified that this compound may possess anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Molecular docking studies suggest that it effectively interacts with the active site of COX-2, which is a common target for anti-inflammatory drugs .
  • Toxicological Profile : The toxicological implications of this compound are also noteworthy. Related compounds like 2,4-Dichlorophenoxyacetic Acid (2,4-D), have been evaluated for their health effects, including potential kidney toxicity and other systemic effects observed in animal studies . While specific data on the toxicity of this compound is limited, it is essential to consider these factors in its application.

Case Studies

  • Case Study 1 : A study published in a peer-reviewed journal explored the herbicidal activity of similar compounds under greenhouse conditions. Results indicated that certain derivatives exhibited over 60% inhibition against various weed species at specific dosages . This highlights the potential agricultural applications of such compounds.
  • Case Study 2 : Another investigation focused on the structure-activity relationship (SAR) of related compounds as inhibitors of Mycobacterium tuberculosis's enzyme IMPDH. The findings demonstrated moderate antibacterial activity against drug-resistant strains, suggesting that modifications to the chemical structure could enhance efficacy against microbial infections .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be useful:

Compound NameStructureBiological ActivityNotable Features
2-(2,4-Dichlorophenoxy)acetic acidC8H6Cl2O3Anti-inflammatoryCommon herbicide with established safety profile
6-Amino-2,3-dichlorophenolC6H5Cl2NAntimicrobialPrecursor for synthesis of various pharmaceuticals
4-ChloroanilineC6H5ClNAntibacterialKnown for its use in dye production

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid in synthetic mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification, particularly for compounds with aromatic or halogenated substituents. Ensure a mobile phase compatible with the compound's polarity (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Calibrate using a reference standard with ≥98.0% purity, and validate precision via triplicate injections . For impurities, employ gradient elution to resolve structurally similar byproducts (e.g., brominated analogs) .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 25°C, 40°C) and humidity levels (e.g., 60% RH). Monitor degradation via HPLC and mass spectrometry (MS). Pay attention to hydrolysis of the acetic acid moiety or oxidation of the amino group. Use sealed, light-resistant containers with desiccants to minimize moisture uptake .

Q. What synthetic routes are reported for preparing halogenated phenylacetic acid derivatives?

  • Methodological Answer : A common approach involves Ullmann coupling or nucleophilic aromatic substitution to introduce the dichlorophenoxy group. For example, react 6-amino-2,3-dichlorophenol with 2-bromophenylacetic acid under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purify via recrystallization or silica gel chromatography using ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How can enantiomeric or diastereomeric impurities be resolved in analogs of this compound?

  • Methodological Answer : Use chiral stationary phases (e.g., Chiralpak® OD) with supercritical fluid chromatography (SFC). Optimize mobile phase composition (e.g., 20% methanol with 0.2% dimethyl ethylamine in CO₂) and temperature (35°C) to achieve baseline separation. Validate enantiomeric excess (ee) via circular dichroism or NMR with chiral shift reagents .

Q. What computational strategies predict the bioavailability of halogenated phenylacetic acid derivatives?

  • Methodological Answer : Employ molecular docking and molecular dynamics simulations to assess binding affinity to serum albumin or cytochrome P450 enzymes. Use software like AutoDock Vina to model interactions with the compound’s amino and dichlorophenoxy groups. Validate predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Q. How do structural modifications (e.g., bromine substitution) impact pharmacological activity?

  • Methodological Answer : Synthesize analogs (e.g., 2-bromo-6-chlorophenyl derivatives) and compare their IC₅₀ values in target assays (e.g., cyclooxygenase inhibition). Use SAR analysis to correlate electronic effects (Hammett σ constants) of substituents with activity. For example, bromine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) to monitor critical parameters (e.g., reaction temperature, pH). Use inline FTIR or Raman spectroscopy to track intermediate formation. For purification, optimize crystallization solvents (e.g., ethanol/water mixtures) to control particle size and polymorphic forms .

Notes

  • Structural analogs (e.g., diclofenac derivatives) provide insights into reactivity and bioactivity .
  • For isotopic labeling studies, consider ¹³C or deuterated precursors to track metabolic pathways .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid
Reactant of Route 2
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2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid

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